UNC9975 is a novel compound classified as a beta-arrestin-biased dopamine D2 receptor agonist. It is an analog of aripiprazole, which is known for its unique pharmacological properties and is utilized in the treatment of various psychiatric disorders. UNC9975 exhibits functional selectivity, making it a valuable chemical probe for investigating dopamine D2 receptor signaling pathways in both health and disease contexts .
The compound UNC9975 was developed at the University of North Carolina (UNC) and is referenced in various scientific studies focusing on its pharmacological effects and potential therapeutic applications. Its chemical identity is confirmed by its CAS number 1354030-19-5, and it has been characterized in multiple research publications .
UNC9975 belongs to the class of synthetic organic compounds and is specifically categorized as a dopamine D2 receptor ligand. Its structural modifications compared to aripiprazole allow it to preferentially activate beta-arrestin signaling pathways, distinguishing it from traditional D2 receptor agonists that primarily engage G protein signaling .
The synthesis of UNC9975 involves multi-step chemical reactions that incorporate various functional groups to achieve the desired biological activity. The synthesis typically starts with commercially available precursors, which are subjected to nucleophilic displacement reactions, followed by cyclization and further modifications to introduce the necessary substituents.
These steps are designed to maximize yield and purity while ensuring that the final compound retains its pharmacological properties .
UNC9975 participates in various chemical reactions primarily associated with its interactions at the dopamine D2 receptor. These include:
In vitro studies have demonstrated that UNC9975 can selectively modulate receptor activity, influencing downstream signaling cascades relevant to neuropsychiatric conditions .
The mechanism of action for UNC9975 involves its selective binding to the dopamine D2 receptor, where it acts as an agonist favoring beta-arrestin recruitment over G protein activation. This biased signaling profile is crucial for therapeutic applications aimed at reducing side effects commonly associated with non-selective dopamine agonists.
Studies indicate that UNC9975 effectively alters behavioral responses in animal models of schizophrenia, demonstrating its potential utility in treating psychotic disorders without eliciting typical antipsychotic side effects . The compound's ability to restore prepulse inhibition disrupted by phencyclidine in genetic mouse models further underscores its therapeutic promise .
UNC9975 is characterized by its stability under standard laboratory conditions but may undergo degradation if exposed to light or moisture over extended periods. Its solubility in dimethyl sulfoxide allows for easy preparation of stock solutions for biological assays .
UNC9975 has several promising applications in scientific research:
The dopamine D₂ receptor (D₂R), a class A G protein-coupled receptor (GPCR), has been the cornerstone of antipsychotic pharmacotherapy for over half a century. Traditional antipsychotics—categorized as typical (e.g., haloperidol) or atypical (e.g., clozapine)—primarily function through D₂R antagonism, effectively mitigating positive symptoms like hallucinations but demonstrating limited efficacy against negative and cognitive symptoms of schizophrenia [2] [8]. This therapeutic gap stems from the complex neurobiology of schizophrenia, which involves both subcortical hyperdopaminergia and cortical hypodopaminergia [2] [4]. Early drugs also frequently induced extrapyramidal side effects (EPS) due to excessive striatal D₂R blockade, highlighting the need for refined targeting strategies. The discovery of aripiprazole as a D₂R partial agonist marked a paradigm shift, offering reduced EPS while maintaining antipsychotic efficacy. However, its balanced activation of both Gαi-mediated cAMP inhibition and β-arrestin pathways still failed to adequately address cognitive deficits, underscoring the necessity for pathway-selective modulation [3] [10].
Functional selectivity (or "biased signaling") revolutionizes GPCR pharmacology by enabling ligands to preferentially activate specific downstream pathways over others. Unlike conventional agonists/antagonists, biased ligands exploit distinct receptor conformations to engage either G protein-dependent or -independent signaling cascades [2] [5]. For D₂R, this translates to two primary trajectories:
Therapeutically, β-arrestin-biased D₂R ligands offer a compelling strategy to decouple antipsychotic efficacy from EPS. This bias aligns with observations that β-arrestin-2 recruitment scaffolds signaling complexes (e.g., Akt/PP2A/GSK3β) that modulate dopaminergic neurotransmission and synaptic plasticity—processes aberrant in schizophrenia [5] [7] [10].
UNC9975 (CAS# 1354030-19-5) is a synthetically engineered analog derived from diversity-oriented modification of the aripiprazole scaffold [3] [5] [9]. Its molecular structure (C₂₃H₂₈Cl₂N₄O₂, MW: 463.40 g/mol) features strategic alterations to the parent compound's pharmacophore, including:
Table 1: Physicochemical Properties of UNC9975
Property | Value |
---|---|
Molecular Formula | C₂₃H₂₈Cl₂N₄O₂ |
Molecular Weight | 463.40 g/mol |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 5 |
Topological Polar Surface Area | 57.7 Ų |
XLogP | 5.17 |
Rotatable Bonds | 7 |
CAS Number | 1354030-19-5 |
These modifications confer UNC9975’s unique signaling profile: it acts as a simultaneous antagonist of Gαi-mediated cAMP production and a partial agonist for D₂R/β-arrestin-2 interactions [1] [5] [6]. In vitro assays confirm its nanomolar potency for β-arrestin-2 recruitment (EC₅₀ = 5.7 nM) with minimal activity in cAMP inhibition assays [5] [10].
UNC9975 exemplifies how β-arrestin bias can dissociate therapeutic efficacy from adverse effects. Key mechanistic insights include:
Table 2: Signaling Profiles of UNC9975 vs. Reference D₂R Ligands
Ligand | Gi/o cAMP Inhibition (Emax/EC₅₀) | β-arrestin-2 Recruitment (Emax/EC₅₀) | Bias Factor |
---|---|---|---|
Quinpirole | 100% / Low nM | 100% / Low nM | Balanced |
Aripiprazole | 51% / 38 nM | 73% / 3.4 nM | Mild βarr bias |
UNC9975 | Inactive (Antagonist) | 43% / 5.7 nM | High βarr bias |
Haloperidol | Antagonist | Inactive | N/A |
β-arrestin bias also engages pathways relevant to cognitive function. UNC9975 reverses executive function deficits in NMDAR-hypofunction models by normalizing Akt phosphorylation in the prefrontal cortex and striatum [4]. This positions UNC9975 as both a chemical probe for deconstructing D₂R signaling and a template for next-generation antipsychotics targeting schizophrenia's cognitive domain [3] [5] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7